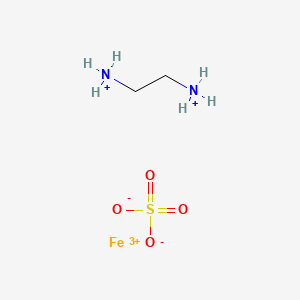

乙二胺合铁(III)硫酸盐

描述

IRON(III) ETHYLENEDIAMMONIUM SULFATE is a chemical compound with the molecular formula C2H11Fe2N2O16S4+ and a molecular weight of 559.06 . It is used for research and development purposes .

Synthesis Analysis

IRON(III) ETHYLENEDIAMMONIUM SULFATE can be used as an iron precursor salt for the synthesis of Fe/N/carbon-based electrocatalysts for the oxygen reduction reaction . It is also used to functionalize multi-wall carbon nanotubes (MWCNTs) with maghemite nanocrystals to enhance the magnetic and electronic properties of MWCNTs .

Molecular Structure Analysis

The molecular structure of IRON(III) ETHYLENEDIAMMONIUM SULFATE is represented by the formula CHFeNOS . The average mass is 310.084 Da and the monoisotopic mass is 309.922791 Da .

科学研究应用

1. 砷酸铁(III)的水热合成及其性质

使用乙二胺合成的砷酸铁(III)表现出具有孤立的 FeO6 八面体的链结构。它在不同温度下表现出反铁磁相互作用和稳定的磁性。这种材料在磁性和电子器件中具有潜在的应用 (Bazán et al., 2000).

2. 乙二胺模板化的亚磷酸铁(III)

对在溶剂热条件下制备并由乙二胺模板化的亚磷酸铁(III)的研究揭示了其结构中的反铁磁耦合。其独特的性质可能与磁性和光谱应用相关 (Fernández-Armas et al., 2006).

3. 铁(III)螯合物的色谱测定

开发了一种离子对色谱法来测定肥料中铁(III)螯合物的总量。这可能对农业和植物营养产生重大影响 (Lucena et al., 1996).

4. 食品样品中 Fe(III)EDTA 的检测

开发了一种使用光致发光碳点荧光法测定食品样品中 Fe(III)EDTA 的方法。这对于监测食品中的铁强化可能很重要 (Wang et al., 2018).

5. 用于地下水修复的氧化铁(III)

关于氧化铁(III)活化过硫酸盐进行地下水修复的研究表明其在污染地下水原位处理中的潜力 (Ahmad et al., 2012).

安全和危害

作用机制

Target of Action

Iron(III) Ethylenediammonium Sulfate is a complex compound that contains iron ions. The primary targets of this compound are likely to be biological systems that interact with iron ions. Iron is a crucial element in many biological processes, including oxygen transport, DNA synthesis, and electron transport .

Mode of Action

Given its iron content, it may interact with its targets by donating or accepting electrons, participating in redox reactions . The ethylenediammonium and sulfate components may also interact with various biological targets, potentially affecting the compound’s overall mode of action.

Biochemical Pathways

Iron-containing compounds can play roles in various biochemical pathways, including those involved in oxygen transport (hemoglobin), energy production (cytochromes), and dna synthesis (ribonucleotide reductase) .

Pharmacokinetics

Its water solubility suggests that it may be readily absorbed and distributed in the body .

Result of Action

Given its iron content, it may influence processes such as oxygen transport, energy production, and dna synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Iron(III) Ethylenediammonium Sulfate. For instance, the presence of dust can affect its stability and efficacy . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured during its use .

属性

IUPAC Name |

2-azaniumylethylazanium;iron(3+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYQJNDEVYLLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10FeN2O4S+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721258 | |

| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaniumylethylazanium;iron(3+);sulfate | |

CAS RN |

113193-60-5 | |

| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)](/img/structure/B568136.png)

![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)

![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)

![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)